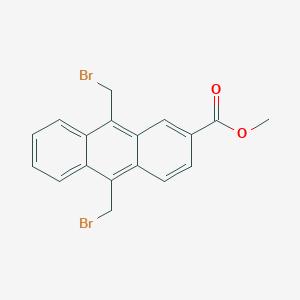
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate is an organic compound with the molecular formula C18H14Br2O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 9 and 10 positions and a carboxylate ester group at the 2 position
Méthodes De Préparation
The synthesis of Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate typically involves the bromination of methyl 9,10-dimethylanthracene-2-carboxylate. The reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve careful control of reaction conditions and purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents for these reactions include sodium hydroxide, ammonia, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative .
Applications De Recherche Scientifique
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate for further functionalization.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors due to its aromatic structure and potential for conjugation with other molecules.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its unique structure may offer pathways to novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate is largely dependent on its chemical reactivity. The bromomethyl groups can undergo nucleophilic substitution, allowing the compound to interact with various biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function. The aromatic structure of the compound also allows for π-π interactions with other aromatic systems, which can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate can be compared with other similar compounds, such as:
9,10-Bis(bromomethyl)anthracene: Lacks the carboxylate ester group, making it less versatile for certain applications.
Methyl 9,10-dimethylanthracene-2-carboxylate: Lacks the bromomethyl groups, reducing its reactivity in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Lacks both the methyl and carboxylate groups, limiting its functionalization potential.
The presence of both bromomethyl and carboxylate ester groups in this compound makes it a unique and valuable compound for a wide range of applications .
Propriétés
Numéro CAS |
473773-75-0 |
|---|---|
Formule moléculaire |
C18H14Br2O2 |
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate |
InChI |
InChI=1S/C18H14Br2O2/c1-22-18(21)11-6-7-14-15(8-11)17(10-20)13-5-3-2-4-12(13)16(14)9-19/h2-8H,9-10H2,1H3 |
Clé InChI |
FFRNJQDOCHTVJY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















